molecular formula C7H13NO3 B1425213 Methyl 1,4-oxazepane-2-carboxylate CAS No. 1141669-57-9

Methyl 1,4-oxazepane-2-carboxylate

Cat. No.: B1425213
CAS No.: 1141669-57-9
M. Wt: 159.18 g/mol
InChI Key: NXIGDQYWERITIA-UHFFFAOYSA-N
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Description

Methyl 1,4-oxazepane-2-carboxylate is a heterocyclic organic compound that contains an oxazepane ring

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4-oxazepane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxazepane ring and the ester functional group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using nucleophiles such as amines and alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1,4-oxazepane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The oxazepane ring and ester functional group allow it to participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and receptor binding. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.

Properties

IUPAC Name

methyl 1,4-oxazepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGDQYWERITIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198201
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-57-9
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,4-oxazepane-2-carboxylate
Reactant of Route 2
Methyl 1,4-oxazepane-2-carboxylate
Reactant of Route 3
Methyl 1,4-oxazepane-2-carboxylate
Reactant of Route 4
Methyl 1,4-oxazepane-2-carboxylate
Reactant of Route 5
Methyl 1,4-oxazepane-2-carboxylate
Reactant of Route 6
Methyl 1,4-oxazepane-2-carboxylate

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